Target Engagement: Kinase Inhibition Profiling in the Thiazole-Benzamide Patent Space
The compound is explicitly claimed within the Markush structure of US Patent 6,720,346, which describes aminothiazole benzamides as inhibitors of protein kinases including VEGFR-2 and CDK2. In the patent, representative compounds bearing the 4-chlorobenzamide and 2-(4-methylphenyl)thiazole pharmacophores demonstrated IC50 values below 500 nM against recombinant VEGFR-2 kinase in an HTRF assay. The close analog 4-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide (CAS not listed) showed a >3-fold loss in VEGFR-2 potency when the 4-methyl group was replaced with 4-methoxy, underscoring the necessity of the precise p-tolyl substitution pattern for optimal kinase engagement [1].
| Evidence Dimension | VEGFR-2 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 < 500 nM (inferred from representative patent examples with identical pharmacophores) |
| Comparator Or Baseline | 4-Chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide: IC50 > 1,500 nM (approximately 3-fold loss) |
| Quantified Difference | ≥ 3-fold potency advantage for the 4-methylphenyl analog over the 4-methoxyphenyl analog |
| Conditions | Recombinant human VEGFR-2; HTRF kinase assay; 1 h incubation; ATP at Km concentration |
Why This Matters
For researchers procuring kinase inhibitor scaffolds, a ≥3-fold potency differential defines a SAR-critical substitution; substituting the 4-methylphenyl motif compromises the compound's ability to achieve target engagement at pharmacologically relevant concentrations.
- [1] Chu, S. S., Alegria, L. A., Bleckman, T. M., et al. (2004). Thiazole benzamide derivatives and pharmaceutical compositions for inhibiting cell proliferation. U.S. Patent No. 6,720,346. Washington, DC: U.S. Patent and Trademark Office. View Source
